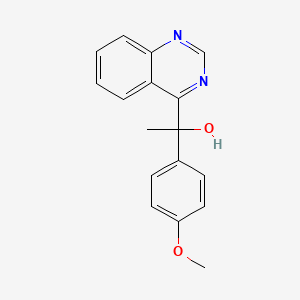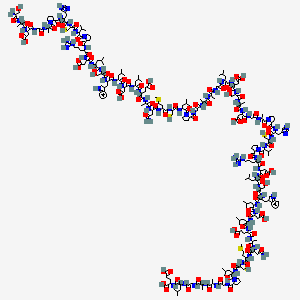
1-(4-Methoxyphenyl)-1-(quinazolin-4-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
PVHD121 is synthesized through a series of chemical reactions involving quinazoline derivatives. The synthetic route typically involves the reaction of 4-methoxyphenyl compounds with quinazoline derivatives under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction . Industrial production methods for PVHD121 are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
PVHD121 undergoes several types of chemical reactions, primarily focusing on its interaction with tubulin. The compound binds to the colchicine site of tubulin, inhibiting its polymerization. This interaction leads to the formation of aberrant spindles and the inhibition of mitotic progression . Common reagents used in these reactions include tubulin and colchicine, with the major product being the inhibited tubulin polymerization complex.
Scientific Research Applications
PVHD121 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the molecular biology of mitosis and microtubule dynamics. In biology, PVHD121 is utilized to investigate the mechanisms of cell division and the role of tubulin in cellular processes. In medicine, it holds potential as a lead compound for the development of anticancer agents due to its ability to cause mitotic arrest and subsequent cell death . Industrial applications of PVHD121 are less documented but may include its use in the development of new pharmaceuticals and research tools.
Mechanism of Action
PVHD121 exerts its effects by binding to the colchicine site of tubulin, inhibiting its polymerization. This binding delays mitotic entry and efficiently causes mitotic arrest with spindle checkpoint activation, leading to subsequent cell death. The dominant phenotype induced by PVHD121 is the formation of aberrant spindles with robust microtubules and unseparated centrosomes. The microtubules are radially distributed, and their ends appear to adhere to kinetochores rather than centrosomes . This antimitotic activity is attributed to the targeting of centrosome maturation in addition to the interference with microtubule dynamics.
Comparison with Similar Compounds
PVHD121 is unique in its ability to selectively inhibit microtubule formation at centrosomes during mitosis. Similar compounds include other quinazoline derivatives such as PVHD277 and PVHD303, which also bind to the colchicine site of tubulin and inhibit tubulin polymerization . PVHD121 stands out due to its specific targeting of centrosome maturation and its potential as a lead compound for anticancer research.
Properties
Molecular Formula |
C17H16N2O2 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-1-quinazolin-4-ylethanol |
InChI |
InChI=1S/C17H16N2O2/c1-17(20,12-7-9-13(21-2)10-8-12)16-14-5-3-4-6-15(14)18-11-19-16/h3-11,20H,1-2H3 |
InChI Key |
WGDUWVWCDNCAOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)(C2=NC=NC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[2-[35-[hydroxy(phenyl)methyl]-28-(methoxymethyl)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25-propan-2-yl-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazol-4-yl]-4,5-dihydro-1,3-oxazole-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B10824025.png)
![N-((6-(((cyclohexylmethyl)amino)methyl)imidazo[1,2-a]pyridin-2-yl)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxamide](/img/structure/B10824027.png)
![N-tert-butyl-7,10-dioxa-13,17,18,21-tetrazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene-5-carboxamide](/img/structure/B10824041.png)
![N-[5-[4-[[5-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-5-oxopentyl]carbamoyl]phenyl]-2-(4-methylpiperazin-1-yl)phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B10824051.png)
![(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B10824060.png)



![2-cyano-N,N-dimethyl-3-[5-[3-(2-methylcyclohexyl)-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-4-yl]furan-2-yl]prop-2-enamide](/img/structure/B10824083.png)
![N-(3-acetamidophenyl)-2-[5-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetamide](/img/structure/B10824091.png)
![methyl (E)-4-[(2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]but-2-enoate](/img/structure/B10824096.png)
![(Z)-N-[(3,4-dichlorophenyl)methoxy]-1-(6-naphthalen-2-ylimidazo[2,1-b][1,3]oxazol-5-yl)methanimine](/img/structure/B10824112.png)
![azane;[(2S)-1-bromo-3-phosphonooxypropan-2-yl] 10-phenyldecanoate](/img/structure/B10824117.png)

